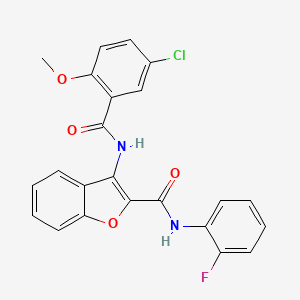![molecular formula C18H29NO3S B2870413 1-[3-(Propan-2-yl)-4-propoxybenzenesulfonyl]azepane CAS No. 941261-88-7](/img/structure/B2870413.png)
1-[3-(Propan-2-yl)-4-propoxybenzenesulfonyl]azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Propan-2-yl)-4-propoxybenzenesulfonyl]azepane is a compound with the molecular formula C18H29NO3S and a molecular weight of 339.49. It belongs to the class of azepane derivatives, which are seven-membered heterocyclic compounds containing nitrogen. Azepane derivatives have significant pharmacological and therapeutic implications .
Vorbereitungsmethoden
The synthesis of 1-[3-(Propan-2-yl)-4-propoxybenzenesulfonyl]azepane involves several steps, including electrophilic aromatic substitution and ring expansion reactions. The general synthetic route includes the following steps:
Electrophilic Aromatic Substitution: The benzene ring undergoes electrophilic aromatic substitution to introduce the propoxy and propan-2-yl groups.
Ring Expansion: The final step involves the ring expansion of a six-membered ring to form the seven-membered azepane ring.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.
Analyse Chemischer Reaktionen
1-[3-(Propan-2-yl)-4-propoxybenzenesulfonyl]azepane undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols) . Major products formed from these reactions include sulfoxides, sulfones, and substituted azepane derivatives .
Wissenschaftliche Forschungsanwendungen
1-[3-(Propan-2-yl)-4-propoxybenzenesulfonyl]azepane has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Medicine: Azepane derivatives, including this compound, are explored for their potential as antidiabetics, anticancer agents, and opioid analgesics.
Industry: The compound is used in the development of new materials and as a building block for the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-[3-(Propan-2-yl)-4-propoxybenzenesulfonyl]azepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-[3-(Propan-2-yl)-4-propoxybenzenesulfonyl]azepane can be compared with other similar compounds, such as:
Azepine: A seven-membered heterocyclic compound with one nitrogen atom.
Azepinone: A derivative of azepine with a carbonyl group.
Benzazepine: A benzene-fused azepine derivative.
Thiazipine: A sulfur-containing seven-membered heterocyclic compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfonyl group, which imparts distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
1-(3-propan-2-yl-4-propoxyphenyl)sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3S/c1-4-13-22-18-10-9-16(14-17(18)15(2)3)23(20,21)19-11-7-5-6-8-12-19/h9-10,14-15H,4-8,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGCBOQDEPYCHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
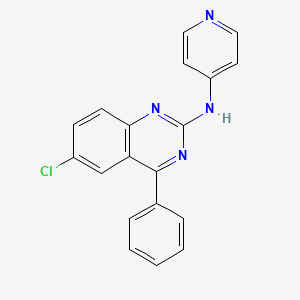
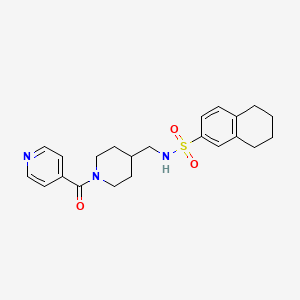
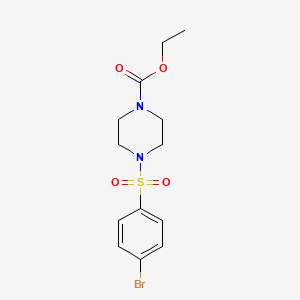
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2870335.png)



![6-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2870341.png)
![methyl 4-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2870343.png)
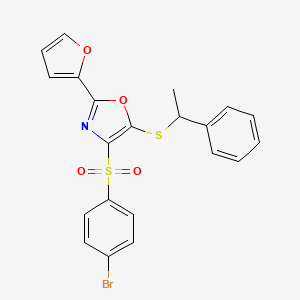

![(1Z)-N'-hydroxy-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]ethanimidamide](/img/structure/B2870349.png)
![1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(4-(trifluoromethyl)pyridin-2-yl)piperazine](/img/structure/B2870351.png)
